molecular formula C23H17Cl2N3O5S B1672482 2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide CAS No. 329939-64-2

2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide

Cat. No.: B1672482
CAS No.: 329939-64-2
M. Wt: 518.4 g/mol
InChI Key: BTOMIMSUTLPSHA-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for GW-8248 are not extensively detailed in publicly available sources. it is known that the compound belongs to the class of benzophenone non-nucleoside reverse transcriptase inhibitors.

Chemical Reactions Analysis

GW-8248 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GW-8248 may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

    Chemistry: As a reverse transcriptase inhibitor, GW-8248 is used in studies to understand the mechanisms of enzyme inhibition and drug resistance.

    Biology: The compound is used to investigate the replication mechanisms of HIV and the role of reverse transcriptase in viral replication.

    Medicine: GW-8248 is explored as a potential therapeutic agent for treating HIV infections, especially in cases where the virus has developed resistance to other treatments.

    Industry: The compound’s inhibitory properties are of interest in the development of new antiviral drugs and treatments.

Mechanism of Action

GW-8248 exerts its effects by inhibiting the HIV-1 reverse transcriptase enzyme. This enzyme is crucial for the replication of the HIV virus, as it converts viral RNA into DNA, allowing the virus to integrate into the host’s genome. GW-8248 binds to the reverse transcriptase enzyme, preventing it from carrying out this function. The compound’s structure allows it to form multiple hydrogen bonds with the enzyme, enhancing its inhibitory activity and reducing the likelihood of resistance development .

Comparison with Similar Compounds

GW-8248 is part of a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Similar compounds in this class include:

Compared to these similar compounds, GW-8248 is unique in its ability to form multiple hydrogen bonds with the reverse transcriptase enzyme, contributing to its resilience against resistance development .

Properties

CAS No.

329939-64-2

Molecular Formula

C23H17Cl2N3O5S

Molecular Weight

518.4 g/mol

IUPAC Name

2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-(2-methyl-4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C23H17Cl2N3O5S/c1-13-6-18(34(27,31)32)3-4-20(13)28-22(29)12-33-21-5-2-16(24)10-19(21)23(30)15-7-14(11-26)8-17(25)9-15/h2-10H,12H2,1H3,(H,28,29)(H2,27,31,32)

InChI Key

BTOMIMSUTLPSHA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C#N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C#N)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW-678248;  GW-8248;  GW-8248X;  GW 678248;  GW 8248X;  GW678248;  GW8248;  GW8248X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide
Reactant of Route 3
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2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide
Reactant of Route 4
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2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide
Reactant of Route 6
2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide

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